molecular formula C6H13Cl2N3 B1612409 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride CAS No. 1158449-43-4

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride

Cat. No. B1612409
M. Wt: 198.09 g/mol
InChI Key: UUKURTZKYHMFBQ-UHFFFAOYSA-N
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Description

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is a chemical compound with the following properties:



  • IUPAC Name : 1-(1H-imidazol-1-yl)-2-propanamine dihydrochloride

  • Molecular Formula : C<sub>6</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>

  • Molecular Weight : 198.09 g/mol

  • Physical Form : White to yellow solid

  • Solubility : Highly soluble in water and other polar solvents

  • Purity : 95%



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with hydrochloric acid. The resulting dihydrochloride salt is the final product.



Molecular Structure Analysis

The molecular structure of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including tautomerization and substitution reactions. Its derivatives exhibit diverse biological activities, such as antibacterial, antiviral, and antifungal properties.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Density : Not specified

  • Flash Point : Not applicable

  • Storage Temperature : 2-8°C


Scientific Research Applications

Corrosion Inhibition

2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride and its derivatives have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting mild steel in hydrochloric acid solutions, highlighting the compound's utility in industrial applications where corrosion resistance is critical. The mechanism involves the formation of a protective layer on the metal surface, significantly reducing corrosion rates. Theoretical calculations support the empirical findings, indicating that these compounds offer a promising avenue for corrosion protection technologies (Zhang et al., 2015).

Catalysis in Organic Synthesis

In the realm of organic chemistry, 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride derivatives serve as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in synthesizing esters from alcohols, with the derivatives facilitating the process under mild conditions. Such catalytic activity underscores the importance of these compounds in streamlining synthetic pathways, potentially leading to more efficient and sustainable chemical manufacturing processes (Grasa et al., 2003).

Biological Activities

The biological activities of 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride derivatives are a significant area of research interest. These compounds have been evaluated for their potential as H2 receptor agonists, offering insights into their therapeutic applications. Additionally, studies have explored their antibacterial properties, indicating that these derivatives could contribute to developing new antimicrobial agents. This highlights the compound's potential impact on healthcare and medicine, offering new strategies for treating various conditions (Vitali et al., 1984).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements : P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes), P301+P312+P330 (If swallowed, call a poison center or doctor, rinse mouth)

  • Storage Class Code : 11 (Combustible solids)


Future Directions

Research on the pharmacological activities and potential applications of this compound should continue. Investigating its role in drug development and exploring novel derivatives could lead to valuable therapeutic agents.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

1-imidazol-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKURTZKYHMFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590008
Record name 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride

CAS RN

1158449-43-4
Record name 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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